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Compound of Interest

Compound Name: 2-(2-Iodoethoxy)propane

CAS No.: 318958-37-1

Cat. No.: B3001750 Get Quote

Executive Summary
In drug development and organic synthesis, the choice between 2-(2-Iodoethoxy)propane (2-

IEP) and 2-(2-Chloroethoxy)propane (2-CEP) as alkylating agents is a critical decision

governed by the trade-off between reactivity and stability.

2-CEP (Chloride): The industry standard for bulk storage and cost-efficiency. It is robust but

kinetically sluggish, often requiring harsh conditions (high heat, strong bases) to effect

alkylation.

2-IEP (Iodide): The "kinetic hammer." It offers reaction rates

–

times faster than the chloride, enabling alkylations under mild conditions. However, it is
chemically labile, light-sensitive, and expensive.

Verdict: For robust substrates and scale-up, use 2-CEP. For sensitive scaffolds, late-stage

functionalization, or difficult nucleophiles, generate 2-IEPin situ via the Finkelstein reaction.

Chemical Profile & Physical Properties[1][2][3][4][5]
The core structural difference lies in the terminal halogen, which dictates the electrophilicity of

the ethyl carbon.
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Feature 2-(2-Chloroethoxy)propane 2-(2-Iodoethoxy)propane

Structure

CAS Number 13830-12-1 Not widely listed (often in situ)

Molecular Weight 122.59 g/mol 214.04 g/mol

Leaving Group
Chloride (

)

Iodide (

)

C–X Bond Energy ~339 kJ/mol (Strong) ~222 kJ/mol (Weak)

Est.[1][2][3] Boiling Point 129 °C ~160–170 °C (Predicted)

Density 0.97 g/mL ~1.6 g/mL (Predicted)

Stability High (Shelf-stable years) Low (Light/Heat sensitive)

Mechanistic Reactivity Analysis
The superior performance of the iodide analog is grounded in two fundamental physical-

organic principles: Bond Dissociation Energy (BDE) and Leaving Group Ability.

The Kinetic Advantage ( Pathway)
Both compounds react primarily via the

mechanism. The reaction rate is defined by the Arrhenius equation, where the activation energy
(

) is significantly lower for the iodide.

C–I Bond Weakness: The Carbon-Iodine bond is longer and weaker (222 kJ/mol) than the

Carbon-Chlorine bond (339 kJ/mol), facilitating easier cleavage in the transition state.

Leaving Group Stability: Iodide is a softer base and the conjugate base of a stronger acid (

HI

-10) compared to chloride (

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 7 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2-_2-_Chloromethoxy_ethoxy_propane
https://pubchem.ncbi.nlm.nih.gov/compound/2-_2-Chloroethoxy_propane
https://www.masterorganicchemistry.com/2012/06/27/two-types-of-substitution-reactions/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3001750?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


HCl

-7). This makes

a superior leaving group, stabilizing the negative charge more effectively as it departs.

Reaction Coordinate Visualization
The following diagram illustrates the energy landscape. Note the lower activation barrier (

) for the iodide.[4]

Figure 1: Comparative Energy Profile for SN2 Alkylation (I vs Cl)
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Experimental Protocols
Scenario A: The Finkelstein Transformation (Activation)
Since 2-IEP is unstable for long-term storage, the "Gold Standard" method is to synthesize it in

situ from 2-CEP using the Finkelstein reaction. This protocol creates a self-validating system

where the precipitation of NaCl drives the equilibrium forward.

Reagents:

2-(2-Chloroethoxy)propane (1.0 equiv)[1][2]

Sodium Iodide (NaI) (1.2 – 1.5 equiv)
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Solvent: Acetone (anhydrous) or 2-Butanone (MEK) for higher temps.

Protocol:

Dissolution: Dissolve NaI in anhydrous acetone (0.5 M concentration). The solution should

be clear.

Addition: Add 2-(2-Chloroethoxy)propane slowly at room temperature.

Reflux: Heat to reflux (56 °C for acetone).

Observation (Self-Validation): Within 15-60 minutes, a white precipitate (NaCl) will form. This

visual cue confirms the conversion of Cl

I is proceeding.

Workup: Filter off the NaCl solid. The filtrate contains the reactive 2-IEP.

Note: For in situ alkylation, add the nucleophile directly to this filtrate (if compatible) or

swap solvent to DMF/DMSO.

Scenario B: Comparative Alkylation Workflow
This workflow demonstrates how to alkylate a generic phenol (e.g., Acetaminophen or a

tyrosine residue) using both agents.

Step
Method 1: Using 2-CEP
(Chloride)

Method 2: Using 2-IEP (In
Situ)

Base or

Solvent DMF or DMSO (High boiling) Acetone/DMF mixture

Temperature 80 °C – 120 °C (Harsh) 25 °C – 60 °C (Mild)

Time 12 – 48 Hours 1 – 6 Hours

Yield
Moderate (Risk of thermal

degradation)
High (Cleaner profile)

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3001750?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Visualization of the In Situ Strategy
This diagram maps the logical flow of generating the reactive species to avoid storage

instability.

Figure 2: In Situ Activation Strategy for High-Efficiency Alkylation
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Decision Matrix: When to Use Which?
Variable Choose 2-CEP (Chloride) Choose 2-IEP (Iodide)

Substrate Stability Thermally stable >100°C
Thermally sensitive,

decomposes >60°C

Nucleophile Strength Strong (Alkoxides, Thiolates) Weak (Carboxylates, Amides)

Scale Production (>1 kg) Research / Pilot (<100 g)

Cost Sensitivity High (Budget constrained) Low (Performance critical)

Purification Distillation preferred Chromatography preferred
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Expert Insight: If your alkylation with the chloride yields <30% after 24 hours, do not simply

increase the temperature. This often leads to elimination side products (formation of the vinyl

ether). Instead, add 10 mol% NaI to the reaction mixture. This "catalytic Finkelstein" approach

converts the chloride to the iodide transiently, increasing the rate without requiring

stoichiometric iodine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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